4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Catalog No.
S6745614
CAS No.
2548990-92-5
M.F
C18H23N7OS
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl...

CAS Number

2548990-92-5

Product Name

4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

IUPAC Name

4-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile

Molecular Formula

C18H23N7OS

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C18H23N7OS/c1-24(16-17(26-2)21-7-6-20-16)12-13-4-8-25(9-5-13)15-14(10-19)11-22-18(23-15)27-3/h6-7,11,13H,4-5,8-9,12H2,1-3H3

InChI Key

HXLIKSMGGASQPM-UHFFFAOYSA-N

SMILES

CN(CC1CCN(CC1)C2=NC(=NC=C2C#N)SC)C3=NC=CN=C3OC

Canonical SMILES

CN(CC1CCN(CC1)C2=NC(=NC=C2C#N)SC)C3=NC=CN=C3OC

The exact mass of the compound 4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is 385.16847956 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound 4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry. It features a pyrimidine core substituted with a methylsulfanyl group and a piperidine ring that is further substituted by a methoxypyrazinyl moiety. The molecular formula of this compound is C15H20N4SC_{15}H_{20}N_{4}S and its molecular weight is approximately 304.41 g/mol. The unique structure suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

The chemical reactivity of this compound can be explored through various synthetic pathways, primarily focusing on functional group transformations. Key reactions may include:

  • Nucleophilic substitutions: The carbonitrile group can undergo nucleophilic attack, leading to the formation of amines or other nucleophiles.
  • Reduction reactions: The carbonitrile can be reduced to amines, altering the biological activity of the compound.
  • Alkylation reactions: The piperidine nitrogen may participate in alkylation, potentially enhancing the lipophilicity and bioavailability of the compound.

These reactions can be utilized to modify the compound for improved efficacy or selectivity against specific biological targets.

Preliminary studies indicate that compounds similar to 4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile exhibit various biological activities, including:

  • Antitumor activity: Many pyrimidine derivatives show promise as anticancer agents due to their ability to inhibit cell proliferation.
  • Antimicrobial properties: Compounds containing methoxypyrazinyl groups have been linked to antimicrobial effects against various pathogens.
  • Central nervous system effects: The piperidine structure suggests potential interactions with neurotransmitter systems, warranting investigation into neuropharmacological effects.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of this compound can be approached through multi-step organic synthesis techniques, which may include:

  • Formation of the pyrimidine ring: This can be achieved via condensation reactions involving appropriate precursors such as ureas or thioureas.
  • Introduction of the methylsulfanyl group: This step may involve the use of methylthio reagents or sulfide formation techniques.
  • Piperidine ring construction: This could be synthesized through cyclization reactions involving suitable amines and carbonyl compounds.
  • Final modifications: Incorporating the methoxypyrazinyl moiety can be done through nucleophilic substitution or coupling reactions.

Each step should be optimized for yield and purity, utilizing techniques such as chromatography for purification.

The potential applications of 4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile span several fields:

  • Pharmaceutical development: Its unique structure may lead to novel therapeutic agents targeting cancer, infections, or neurological disorders.
  • Biochemical research: This compound could serve as a tool in studying enzyme interactions or cellular pathways due to its structural features.
  • Agricultural chemistry: If antimicrobial properties are confirmed, it might find applications in crop protection products.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular docking studies: These can predict how the compound binds to target proteins or enzymes.
  • In vitro assays: Testing the compound against various cell lines can provide insights into its efficacy and safety profile.
  • Pharmacokinetic studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties will help assess its viability as a drug candidate.

Several compounds share structural similarities with 4-(4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile, which may offer insights into its uniqueness:

Compound NameMolecular FormulaKey Features
4-Amino-2-(Methylthio)pyrimidine-5-carbonitrileC6H6N4SC_6H_6N_4SLacks piperidine; simpler structure
3-Methoxy-pyrazinyl derivativesC10H10N4OC_{10}H_{10}N_4OFocus on pyrazine; different biological activity
2-Amino-pyrimidine analogsC5H6N4C_5H_6N_4Basic pyrimidine structure; limited functional diversity

The unique combination of functional groups in the target compound allows for potentially distinct biological activities compared to these similar compounds, warranting further exploration.

XLogP3

2.3

Hydrogen Bond Acceptor Count

9

Exact Mass

385.16847956 g/mol

Monoisotopic Mass

385.16847956 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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